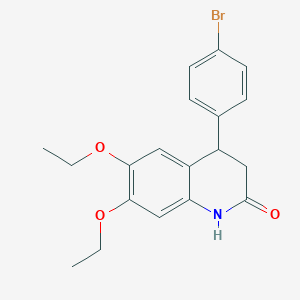![molecular formula C13H18N2O3S B4775345 ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4775345.png)
ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate
描述
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate, also known as AG1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It is widely used in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival.
作用机制
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and migration, and the induction of apoptosis. ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to be highly selective for EGFR, and does not inhibit other receptor tyrosine kinases such as HER2, HER3, and c-Met.
Biochemical and Physiological Effects
ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to have a wide range of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as Akt, ERK, and STAT3, leading to the inhibition of cell proliferation, survival, and migration. It also induces apoptosis by activating caspase-3 and PARP. In addition, ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9, and to enhance the antitumor activity of chemotherapy and radiation therapy.
实验室实验的优点和局限性
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is highly selective for EGFR, and does not inhibit other receptor tyrosine kinases. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate also has some limitations. It is a reversible inhibitor that competes with ATP for binding to the EGFR tyrosine kinase domain, and its potency is dependent on the concentration of ATP in the cell. It also has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for research on ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate. Another area of interest is the study of the role of EGFR in other biological processes, such as immune regulation and neuroprotection. Finally, the use of ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate in combination with other inhibitors or immunotherapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
科学研究应用
Ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate is a potent and selective inhibitor of EGFR tyrosine kinase activity. It has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer, inflammation, and wound healing. ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. It has also been used to study the role of EGFR in the regulation of angiogenesis, apoptosis, and autophagy.
属性
IUPAC Name |
ethyl 3-[(2-methylsulfanylphenyl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-18-12(16)8-9-14-13(17)15-10-6-4-5-7-11(10)19-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVSXUPHHRHOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-({[2-(methylsulfanyl)anilino]carbonyl}amino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)

![3-benzyl-2-[(4-chlorobenzyl)thio]-7-isopropyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4775286.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4775289.png)
![N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4775297.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4775304.png)
![2-{1-(4-ethoxybenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4775310.png)
![methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775311.png)
![2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B4775314.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4775357.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)
![isopropyl 2-[(2-cyano-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4775365.png)